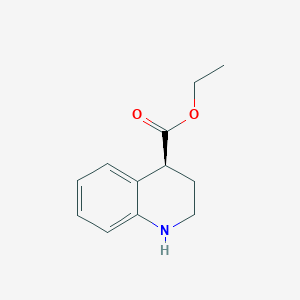
Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate is an organic compound known for its distinctive chemical structure and diverse reactivity. This compound, featuring a tetrahydroquinoline core, is an important building block in the synthesis of various biologically active molecules. Its stereochemistry (S-enantiomer) adds to its significance in medicinal chemistry, as the spatial arrangement can significantly influence its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate typically begins with readily available starting materials like substituted anilines and ethyl acetoacetate. A common synthetic route involves the following steps:
Cyclization: : The substituted aniline reacts with ethyl acetoacetate under acidic conditions, leading to the formation of the quinoline core.
Reduction: : The quinoline core undergoes catalytic hydrogenation, yielding the tetrahydroquinoline intermediate.
Esterification: : The final step involves esterifying the carboxylic acid with ethanol, producing the ethyl ester.
Industrial Production Methods
On an industrial scale, similar synthetic routes are employed but optimized for higher yields and cost efficiency. Catalysts and reaction conditions are fine-tuned to ensure consistency and purity of the product.
化学反应分析
Types of Reactions
Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate is involved in various chemical reactions, including:
Oxidation: : This compound can undergo oxidation to form quinolone derivatives.
Reduction: : Catalytic hydrogenation can further reduce the compound to more saturated analogs.
Substitution: : The nitrogen atom in the tetrahydroquinoline ring allows for substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Typical reagents used include:
Oxidizing agents: : such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: : like palladium on carbon (Pd/C) for hydrogenation.
Substitution reagents: : including halogenating agents and organometallic reagents.
Major Products Formed
Oxidation: : leads to quinolone derivatives.
Reduction: : yields saturated tetrahydroquinoline analogs.
Substitution: : results in various functionalized tetrahydroquinoline derivatives.
科学研究应用
Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate has a broad range of scientific research applications:
Chemistry: : Used as a key intermediate in the synthesis of complex organic molecules.
Biology: : Acts as a structural motif in the design of enzyme inhibitors and other bioactive compounds.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate in biological systems often involves:
Molecular Targets: : Interacting with specific enzymes or receptors, influencing biochemical pathways.
Pathways Involved: : Modulating key signaling pathways, leading to its therapeutic effects.
相似化合物的比较
Compared to similar compounds, Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to its stereochemistry and specific reactivity. Similar compounds include:
Quinolines: : Like 2-phenylquinoline.
Isoquinolines: : Such as 1-benzylisoquinoline.
Other tetrahydroquinoline derivatives: : Such as (R)-1,2,3,4-tetrahydroquinoline-4-carboxylate.
These compounds share the quinoline or isoquinoline core but differ in their substituents and stereochemistry, which results in varied biological activities and chemical reactivities.
Hope this helps! Any particular section you want to explore in more detail?
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
ethyl (4S)-1,2,3,4-tetrahydroquinoline-4-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-6,10,13H,2,7-8H2,1H3/t10-/m0/s1 |
InChI 键 |
KAPGAOSLPHJFCS-JTQLQIEISA-N |
手性 SMILES |
CCOC(=O)[C@H]1CCNC2=CC=CC=C12 |
规范 SMILES |
CCOC(=O)C1CCNC2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



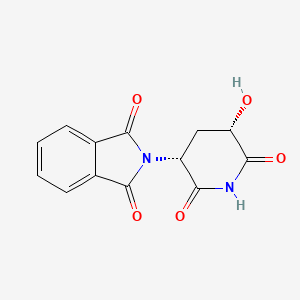


![Propan-2-yl 3-[2-(4-bromophenyl)oxiran-2-yl]propanoate](/img/structure/B15358872.png)
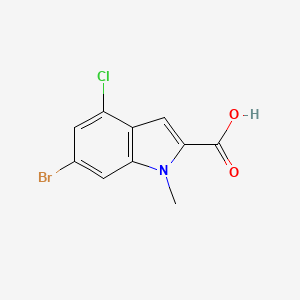
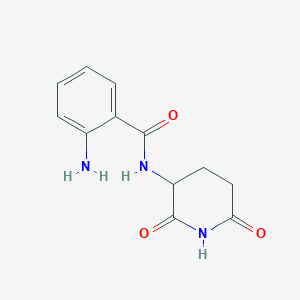
![t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B15358902.png)

![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)
![Sodium;3-[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15358919.png)
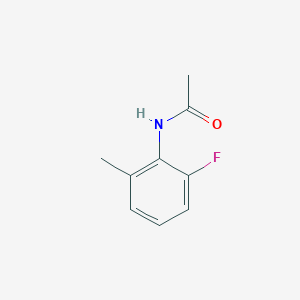

![3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol](/img/structure/B15358932.png)
